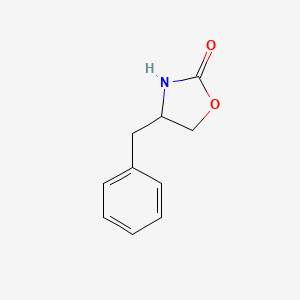
4-benzyloxazolidin-2-one
Vue d'ensemble
Description
4-Benzyloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a benzyl group attached to the nitrogen atom. This compound is widely used in organic synthesis, particularly as a chiral auxiliary in stereoselective transformations.
Applications De Recherche Scientifique
4-Benzyloxazolidin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 4-Benzyloxazolidin-2-One, also known as 4-Benzyl-1,3-oxazolidin-2-one, is MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), an enzyme in the menaquinone (MK) biosynthetic pathway . This pathway is crucial for the survival of Mycobacterium tuberculosis (Mtb), the causative organism of tuberculosis (TB), under hypoxic conditions .
Mode of Action
This compound interacts with its target, MenA, inhibiting its function in the MK biosynthetic pathway . This inhibition disrupts the electron transport chain (ETC) in the cell membrane of Mtb, which is essential for ATP production and other functions .
Biochemical Pathways
The MK biosynthetic pathway, which this compound affects, is responsible for the synthesis of MK, an important carrier molecule within the mycobacterial ETC . By inhibiting MenA, this compound disrupts this pathway, leading to a disruption in the ETC and, consequently, the energy production within the Mtb cell .
Pharmacokinetics
It’s worth noting that the compound has shown potent activity against mena and mtb, indicating its bioavailability .
Result of Action
The result of this compound’s action is the inhibition of the MK biosynthetic pathway, leading to disruption of the ETC and energy production within the Mtb cell . This leads to the death of the Mtb cell, making this compound a potential therapeutic agent for TB .
Action Environment
It’s important to note that the compound’s effectiveness against mtb suggests that it can function effectively in the hypoxic conditions within infected granulomas, where mtb typically resides .
Analyse Biochimique
Cellular Effects
Given its role in asymmetric alkylation, it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s known to be involved in asymmetric alkylation, suggesting it may bind to certain biomolecules and influence enzyme activity
Metabolic Pathways
It’s known that this compound is used as a chiral auxiliary in asymmetric alkylation , suggesting it may interact with certain enzymes or cofactors. The specific metabolic pathways it’s involved in, and any effects it may have on metabolic flux or metabolite levels, are not currently known.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Benzyloxazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of benzylamine with ethyl chloroformate, followed by cyclization to form the oxazolidinone ring. Another method includes the use of benzyl isocyanate and ethylene glycol, which undergoes a cyclization reaction to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with different substituents, while reduction can produce various amine derivatives .
Comparaison Avec Des Composés Similaires
4-Phenyl-2-oxazolidinone: Similar in structure but with a phenyl group instead of a benzyl group.
4-Isopropyl-2-oxazolidinone: Contains an isopropyl group, offering different steric and electronic properties.
4-Methyl-5-phenyl-2-oxazolidinone: Features both methyl and phenyl groups, providing unique reactivity.
Uniqueness: 4-Benzyloxazolidin-2-one is unique due to its benzyl group, which imparts specific steric and electronic effects that influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable as a chiral auxiliary in asymmetric synthesis .
Propriétés
IUPAC Name |
4-benzyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOFMLDBXPDXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339895 | |
| Record name | 4-Benzyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40217-17-2 | |
| Record name | 4-Benzyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyl-2-oxazolidinone, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNE43KJ2MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

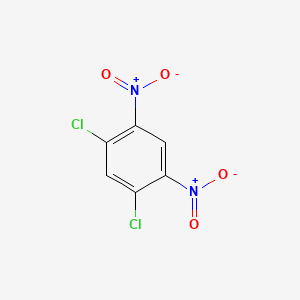
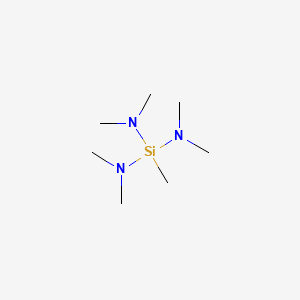
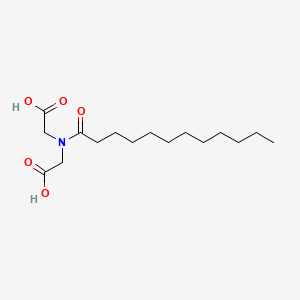

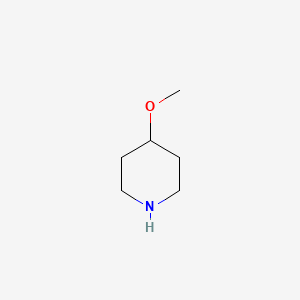
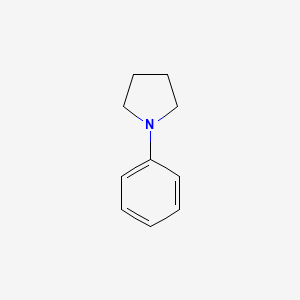
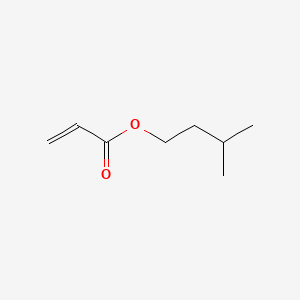
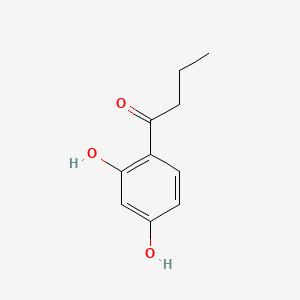
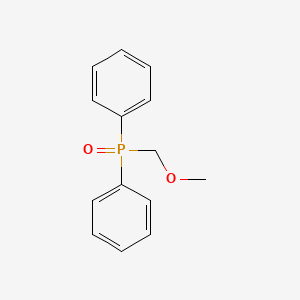
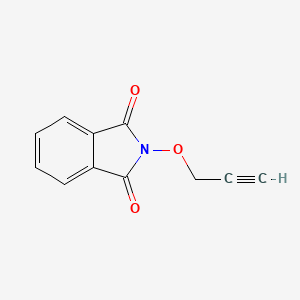
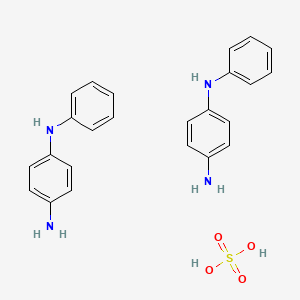
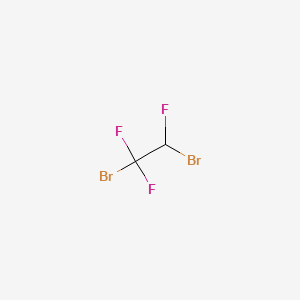
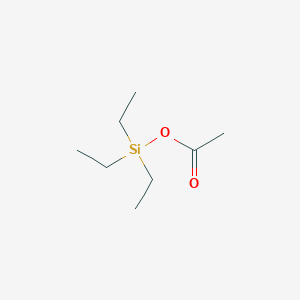
![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl-](/img/structure/B1585088.png)
